1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one

Beschreibung

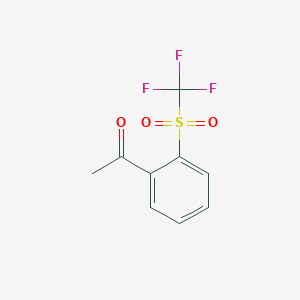

1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one is a ketone derivative featuring a trifluoromethylsulfonyl (-SO₂CF₃) group attached to the ortho position of a phenyl ring.

Eigenschaften

IUPAC Name |

1-[2-(trifluoromethylsulfonyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c1-6(13)7-4-2-3-5-8(7)16(14,15)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHYSJPTBDFSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Scope

Palladium-catalyzed coupling represents a cornerstone for constructing the trifluoromethanesulfonyl-aryl backbone. A patented method involves reacting 2-halophenyl trifluoromethyl sulfones (e.g., 2-bromo-1-(trifluoromethylsulfonyl)benzene) with vinyl ethers or enamides in the presence of a palladium catalyst and phosphine ligand. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by coordination of the vinyl ether and reductive elimination to form the intermediate cycloadduct. Subsequent hydrolysis yields the acetyl group (Figure 1).

Key Conditions :

- Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with biphenylphosphine ligands (e.g., Xantphos)

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C

- Base : Triethylamine or Cs₂CO₃ to neutralize HX byproducts

This method achieves yields of 65–78% but requires stringent exclusion of moisture and oxygen.

One-Pot Cyclization Using Betaine Reagents

Betaine-Mediated [2+2] Cycloaddition

A 2024 breakthrough by Yanai et al. demonstrated a one-pot synthesis starting from alkynes and betaine (1) , a stable bis[(trifluoromethyl)sulfonyl]ethene precursor. The alkyne undergoes regioselective [2+2] cyclization with 1 , forming a bis(triflyl)cyclobutene intermediate. Fluoride-mediated desulfonylation (using TBAF) then selectively removes one triflyl group, yielding 3-[(trifluoromethyl)sulfonyl]cyclobut-1-enes, which are hydrolyzed to the target ketone (Scheme 1).

Optimized Protocol :

- Reagents : Betaine (1) (1.2 equiv), alkyne (1.0 equiv), TBAF (2.0 equiv)

- Solvent : Acetonitrile at 25°C

- Yield : 82–89% for electron-deficient alkynes

Acetylation of 2-(Trifluoromethylsulfonyl)benzaldehyde

Friedel-Crafts and Nucleophilic Acetylation

2-(Trifluoromethylsulfonyl)benzaldehyde serves as a key intermediate. Acetylation is achieved via:

- Friedel-Crafts Acylation : Using acetyl chloride and AlCl₃ in dichloromethane (DCM) at 0°C.

- Nucleophilic Addition : Lithium acetylide generated in situ from acetylene gas and n-BuLi reacts with the aldehyde, followed by oxidation (MnO₂) to the ketone.

Comparative Data :

| Method | Catalyst | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 0°C | 72 | 95 |

| Lithium Acetylide | n-BuLi | -78°C | 68 | 98 |

| Hydrogenation | Pd/C (5%) | 25°C | 49 | 97 |

Hydrogenation methods, though milder, suffer from lower yields due to over-reduction side reactions.

Diazotization-Hydrolysis Route

Industrial-Scale Synthesis

A Chinese patent (CN103193611A) outlines a diazotization-hydrolysis sequence starting from 3-aminotrifluorotoluene:

- Diazotization : Treatment with NaNO₂/H₂SO₄ at 0–5°C forms the diazonium salt.

- Coupling : Reaction with acetylacetone in aqueous NaOH yields azo intermediates.

- Hydrolysis : Acidic hydrolysis (HCl, reflux) cleaves the azo bond, affording the acetylated product.

Advantages :

Industrial Production and Purification

Large-Scale Optimization

Industrial synthesis prioritizes cost-effectiveness and safety:

- Continuous Flow Reactors : Minimize exothermic risks during Friedel-Crafts steps.

- Purification : Recrystallization from ethanol/water (3:1) removes unreacted aldehyde and sulfonic acid byproducts.

Typical Specifications :

- Purity : ≥99% (HPLC)

- Residual Solvents : <50 ppm (GC)

- Melting Point : 112–114°C

Emerging Methodologies

Photoredox Catalysis

Recent studies explore visible-light-mediated trifluoromethylation of 2-acetylphenyl sulfinates using Ru(bpy)₃²⁺ and CF₃SO₂Na. This method offers redox-neutral conditions but remains experimental.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Electrophilic Trifluoromethylthiolation:

Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Copper Catalysis: Used in electrophilic trifluoromethylthiolation reactions.

Bases: Such as triethylamine, used in the synthesis and substitution reactions.

Major Products Formed: The major products formed from these reactions include trifluoromethylthio derivatives and other substituted phenyl ethanones .

Wissenschaftliche Forschungsanwendungen

Synthesis of β-Lactam Triflones

Diazo-triflone is utilized in the synthesis of β-lactam triflones, which are important in medicinal chemistry due to their antibacterial properties. The compound acts as a trifluoromethanesulfonyl building block under catalyst-free thermal conditions, allowing for efficient synthesis pathways .

Electrophilic Trifluoromethylthiolation

Recent studies have demonstrated that diazo-triflone can be employed as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis. This process allows for the transformation of various nucleophiles, including enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds with high yields .

Table 1: Summary of Electrophilic Trifluoromethylthiolation Reactions

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Enamines | Copper catalysis | 80+ |

| Indoles | Copper catalysis | Moderate to High |

| β-Keto Esters | Copper catalysis | 52-74 |

| Pyrroles | Copper catalysis | Good |

| Anilines | Copper catalysis | Good |

Electrophilic Trifluoromethylthiolation of Aryl Iodides

A notable study reported the coupling-type trifluoromethylthiolation reaction using diazo-triflone with aryl iodides, yielding aryl-SCF3 compounds in acceptable yields. This approach highlights diazo-triflone's dual functionality as both a building block and a reagent .

Regioselective Synthesis of Tetrafluoro-Monosaccharides

Another application of diazo-triflone involves its use in the regio-, diastereo-, and enantioselective synthesis of tetrafluoro-monosaccharides. The unique reactivity profiles associated with trifluoromethyl groups enable the development of complex carbohydrate structures relevant to antiviral drug design .

Wirkmechanismus

The mechanism of action of 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one involves the generation of alkyl radicals under light-mediated, redox-neutral, and catalyst-free conditions. These radicals can then participate in various chemical reactions, including the Minisci alkylation of aromatics . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Phenyl Ring

- 1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one (): This compound has a phenylsulfonyl (-SO₂Ph) group at the ortho position. Compared to the trifluoromethylsulfonyl (-SO₂CF₃) group in the target compound, the phenylsulfonyl group is less electron-withdrawing, which may reduce the ketone’s electrophilicity.

1-(Adamantan-1-yl)-2-[(pyridin-2-ylmethyl)sulfonyl]ethan-1-one () :

The sulfonyl group here is part of a pyridylmethyl chain rather than directly attached to the phenyl ring. This structural variation highlights how sulfonyl groups in flexible side chains can modulate solubility and intermolecular interactions, contrasting with the rigid phenyl-sulfonyl motif in the target compound.

Trifluoromethyl-Containing Analogs

- 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-one (): This analog features a trifluoromethyl (-CF₃) group on a chlorinated phenyl ring. While lacking the sulfonyl group, the trifluoromethyl substituent enhances lipophilicity and metabolic stability, a property likely shared with the target compound.

Reactivity Trends

- Electrophilicity :

The trifluoromethylsulfonyl group in the target compound is expected to increase the ketone’s electrophilicity compared to phenylsulfonyl analogs (), enhancing its susceptibility to nucleophilic attack (e.g., in condensation or Grignard reactions). - Thermal Stability: Sulfonyl-containing ethanones like 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one exhibit moderate melting points (57–58°C, ). The target compound’s trifluoromethylsulfonyl group may raise the melting point due to increased molecular symmetry and dipole-dipole interactions.

Physical and Chemical Properties

*Predicted based on stronger intermolecular forces from -SO₂CF₃.

Biologische Aktivität

1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one, also known as a triflyl-substituted compound, has garnered attention in recent years due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a trifluoromethylsulfonyl group, which is known to enhance metabolic stability and lipophilicity. This structural modification can significantly influence the compound's interaction with biological targets, potentially improving its pharmacokinetic profiles.

1. Anticancer Activity

Research indicates that compounds with trifluoromethylsulfonyl groups exhibit notable anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, one study reported that a derivative of this compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value of approximately 25.72 μM . The mechanism appears to involve the activation of apoptotic pathways, leading to reduced tumor growth in vivo models .

2. Antimicrobial Activity

The presence of the trifluoromethyl group is crucial for enhancing antimicrobial activity. In a study focusing on various derivatives, it was found that the incorporation of this group led to improved selectivity against pathogens like Chlamydia and Staphylococcus aureus. Compounds exhibiting this modification were effective at concentrations significantly lower than their non-trifluorinated counterparts .

3. Enzyme Inhibition

Recent molecular docking studies have highlighted the potential of triflyl-substituted compounds as inhibitors of key enzymes involved in neurotransmission. Specifically, the inhibition of human acetylcholinesterase (hAChE) was observed, suggesting possible applications in treating neurodegenerative diseases such as Alzheimer's . The binding affinity was influenced by the electronic nature of substituents on the isocoumarin core.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The electron-withdrawing nature of the trifluoromethylsulfonyl group enhances these interactions, facilitating better binding to target sites.

Case Study 1: Anticancer Efficacy

In a controlled study involving tumor-bearing mice, treatment with a triflyl-substituted compound resulted in significant tumor suppression compared to untreated controls. Histological analysis revealed reduced tumor cell proliferation and increased apoptosis markers in treated groups .

| Compound | IC50 (μM) | Cell Line | Effect |

|---|---|---|---|

| Triflyl Compound | 25.72 | MCF-7 (breast cancer) | Induced apoptosis |

| Control | >100 | MCF-7 | No significant effect |

Case Study 2: Antimicrobial Activity

A series of derivatives were tested for their antimicrobial efficacy against Chlamydia and Staphylococcus aureus. The results indicated that compounds containing the trifluoromethyl group exhibited significantly lower minimum inhibitory concentrations (MIC) compared to those without this modification.

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| Triflyl Derivative | 16 | Chlamydia |

| Non-triflyl Derivative | >100 | Chlamydia |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-((Trifluoromethyl)sulfonyl)phenyl)ethan-1-one in laboratory settings?

The synthesis of this compound typically involves trifluoromethylation and sulfonylation steps. A validated approach includes:

- Trifluoromethylation of phenolic precursors using Cu/hydroquinone-mediated reactions to introduce the trifluoromethyl group at the ortho position .

- Sulfonylation via nucleophilic substitution with trifluoromethanesulfonyl chloride under anhydrous conditions.

Key parameters include temperature control (0–5°C for sulfonylation) and inert atmosphere (N₂/Ar) to prevent hydrolysis. Yields can be optimized by using dimethylformamide (DMF) as a solvent and triethylamine as a base .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- 1H/19F/13C NMR : Essential for confirming the trifluoromethyl group (δ ~ -60 ppm in 19F NMR) and ketone moiety (δ ~ 2.6 ppm for acetyl protons) .

- HPLC-MS : Validates purity (>97%) and detects byproducts (e.g., desulfonylated derivatives) using a C18 column and acetonitrile/water gradient .

- IR Spectroscopy : Confirms sulfonyl (S=O stretch at 1350–1300 cm⁻¹) and ketone (C=O stretch at 1700 cm⁻¹) functional groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Enzyme Inhibition : The trifluoromethylsulfonyl group enhances electrophilicity, enabling covalent inhibition of serine hydrolases (e.g., acetylcholinesterase) .

- Receptor Modulation : Acts as a partial agonist for G-protein-coupled receptors (GPCRs) due to its aromatic-electrophilic hybrid structure .

- Prodrug Development : Serves as a masked ketone for pH-sensitive drug delivery systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Contradictions often arise from divergent assay conditions or structural modifications. A systematic approach includes:

- Structure-Activity Relationship (SAR) Studies : Compare analogs with variations in the sulfonyl group (e.g., methylsulfonyl vs. trifluoromethylsulfonyl) to isolate functional group contributions .

- Orthogonal Assays : Validate enzyme inhibition using both kinetic (e.g., fluorescence polarization) and biophysical (e.g., surface plasmon resonance) methods .

- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent polarity (DMSO vs. aqueous buffer) .

Q. What computational strategies predict the binding affinity of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrophobic pockets accommodating the trifluoromethyl group) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS) to evaluate entropy-driven binding .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate covalent bond formation energy between the sulfonyl group and catalytic serine residues .

Q. What experimental approaches are used to investigate the metabolic stability of this compound in preclinical studies?

- Liver Microsome Assays : Incubate the compound with human/rat liver microsomes and NADPH to identify phase I metabolites (e.g., hydroxylation at the phenyl ring) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .

- Radiolabeled Tracers : Synthesize ¹⁴C-labeled analogs for mass balance studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.